2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H4Cl3NO. It is a chlorinated derivative of pyridine and is used in various chemical and industrial applications .
Preparation Methods
Chemical Reactions Analysis
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous solutions to form corresponding acids or alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one include other chlorinated pyridine derivatives such as:
- 2,6-Dichloropyridine
- 2-Chloro-3-pyridinecarboxaldehyde
- 2-Chloro-5-nitropyridine
These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H4Cl3NO |
---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-chloro-1-(2,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c8-3-5(12)4-1-2-6(9)11-7(4)10/h1-2H,3H2 |
InChI Key |
OEQGOPPVJGIKON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)CCl)Cl)Cl |
Origin of Product |
United States |
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